molecular formula C16H25ClN2O B1446585 4-tert-butyl-N-piperidin-4-ylbenzamide hydrochloride CAS No. 1638612-58-4

4-tert-butyl-N-piperidin-4-ylbenzamide hydrochloride

Cat. No.: B1446585
CAS No.: 1638612-58-4
M. Wt: 296.83 g/mol
InChI Key: HTIHKIQQJVDJJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-N-piperidin-4-ylbenzamide hydrochloride is a chemical compound with the molecular formula C16H25ClN2O. It is a derivative of benzamide, featuring a tert-butyl group and a piperidinyl group attached to the benzamide core. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-piperidin-4-ylbenzamide hydrochloride typically involves the reaction of 4-tert-butylbenzoyl chloride with piperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-piperidin-4-ylbenzamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The benzamide core allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzamide core.

Scientific Research Applications

4-tert-butyl-N-piperidin-4-ylbenzamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is employed in studies involving receptor binding and enzyme inhibition.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-piperidin-4-ylbenzamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    N-(piperidin-4-yl)benzamide: A similar compound with a piperidinyl group but lacking the tert-butyl group.

    4-tert-butylbenzamide: A compound with a tert-butyl group but lacking the piperidinyl group.

Uniqueness

4-tert-butyl-N-piperidin-4-ylbenzamide hydrochloride is unique due to the presence of both the tert-butyl and piperidinyl groups. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

IUPAC Name

4-tert-butyl-N-piperidin-4-ylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O.ClH/c1-16(2,3)13-6-4-12(5-7-13)15(19)18-14-8-10-17-11-9-14;/h4-7,14,17H,8-11H2,1-3H3,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIHKIQQJVDJJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638612-58-4
Record name Benzamide, 4-(1,1-dimethylethyl)-N-4-piperidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638612-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-tert-butyl-N-piperidin-4-ylbenzamide hydrochloride
Reactant of Route 2
Reactant of Route 2
4-tert-butyl-N-piperidin-4-ylbenzamide hydrochloride
Reactant of Route 3
Reactant of Route 3
4-tert-butyl-N-piperidin-4-ylbenzamide hydrochloride
Reactant of Route 4
Reactant of Route 4
4-tert-butyl-N-piperidin-4-ylbenzamide hydrochloride
Reactant of Route 5
Reactant of Route 5
4-tert-butyl-N-piperidin-4-ylbenzamide hydrochloride
Reactant of Route 6
Reactant of Route 6
4-tert-butyl-N-piperidin-4-ylbenzamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.